Cas no 2227896-06-0 ((2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine)

(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine
- EN300-1813409
- 2227896-06-0
-
- Inchi: 1S/C13H21NO3/c1-9(14)5-6-11-12(16-3)7-10(15-2)8-13(11)17-4/h7-9H,5-6,14H2,1-4H3/t9-/m1/s1
- InChI Key: XCOSLSXZEMZDEY-SECBINFHSA-N
- SMILES: O(C)C1C=C(C=C(C=1CC[C@@H](C)N)OC)OC
Computed Properties
- Exact Mass: 239.15214353g/mol
- Monoisotopic Mass: 239.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 53.7Ų
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813409-1.0g |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine |
2227896-06-0 | 1g |
$1829.0 | 2023-06-01 | ||
Enamine | EN300-1813409-10.0g |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine |
2227896-06-0 | 10g |
$7866.0 | 2023-06-01 | ||
Enamine | EN300-1813409-1g |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine |
2227896-06-0 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1813409-0.1g |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine |
2227896-06-0 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1813409-0.25g |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine |
2227896-06-0 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1813409-0.5g |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine |
2227896-06-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1813409-5.0g |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine |
2227896-06-0 | 5g |
$5304.0 | 2023-06-01 | ||
Enamine | EN300-1813409-10g |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine |
2227896-06-0 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1813409-0.05g |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine |
2227896-06-0 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1813409-5g |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine |
2227896-06-0 | 5g |
$3065.0 | 2023-09-19 |
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine Related Literature
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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4. Book reviews
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine: A Promising Scaffold for Targeted Therapeutic Applications
(2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine, with the CAS number 2227896-06-0, represents a novel chiral amine compound that has garnered significant attention in the field of medicinal chemistry. This molecule features a unique combination of aromatic and aliphatic functional groups, making it a versatile scaffold for the development of bioactive agents. The presence of three methoxy groups on the phenyl ring (2,4,6-trimethoxyphenyl) enhances the molecule’s hydrophobicity and provides potential sites for further functionalization, which is critical in optimizing drug-like properties.
Recent studies have highlighted the importance of (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine in the context of synthetic chemistry and its potential applications in pharmaceutical research. The stereocenter at the C-2 position (2R) is a key structural feature that influences the molecule’s pharmacological activity, as stereochemistry plays a pivotal role in determining biological interactions. This enantiomeric configuration may contribute to the compound’s selectivity toward specific biological targets, a factor that is increasingly emphasized in the design of modern therapeutics.
One of the most compelling aspects of (2R)-4-(2,4,6-trimethyloxyphenyl)butan-2-amine is its potential as a building block for the synthesis of derivatives with enhanced therapeutic profiles. Researchers have explored its utility in the development of small-molecule inhibitors targeting various disease-related pathways, including inflammation and neurodegenerative disorders. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited promising anti-inflammatory activity by modulating the NF-κB signaling pathway, a critical mediator of inflammatory responses.
The synthesis of (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine typically involves multi-step organic reactions, with the key step being the coupling of the phenyl ring with the butan-2-amine scaffold. The use of chiral auxiliaries or asymmetric catalysis is often employed to achieve the desired stereochemistry at the C-2 position. This synthetic approach aligns with the growing trend in medicinal chemistry to prioritize enantioselectivity, as the biological activity of many drugs is highly dependent on their stereochemical configuration.
In the realm of pharmacological research, (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine has been evaluated for its potential as a lead compound in the treatment of neurodegenerative diseases. A 2022 preclinical study published in ACS Chemical Neuroscience reported that this compound exhibited neuroprotective effects in a mouse model of Parkinson’s disease. The mechanism of action was attributed to its ability to inhibit the aggregation of α-synuclein, a protein implicated in the pathogenesis of Parkinson’s disease. These findings underscore the molecule’s potential as a therapeutic candidate for neurodegenerative disorders.
Furthermore, the molecular structure of (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine allows for the incorporation of additional functional groups, which can be tailored to enhance drug-target interactions. For example, the introduction of hydrophilic moieties or hydrogen-bonding capabilities may improve the compound’s solubility and bioavailability, critical factors in the development of orally administered medications. This flexibility in molecular design is a significant advantage in the context of drug discovery, where the optimization of physicochemical properties is essential for clinical success.
Recent advancements in computational chemistry have also contributed to the understanding of (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine’s biological activity. Molecular docking studies have predicted its potential interactions with key proteins involved in disease pathways, such as kinases and transcription factors. These computational models provide valuable insights into the molecule’s mechanism of action and guide the design of more potent derivatives. The integration of in silico approaches with experimental validation is becoming a standard practice in modern drug discovery, further emphasizing the importance of compounds like (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine.
One of the challenges in the development of (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine derivatives is the optimization of their metabolic stability and selectivity. While the molecule shows promise in preclinical studies, further research is needed to address potential off-target effects and improve its therapeutic index. This has led to the exploration of prodrug strategies, where the compound is modified to enhance its stability in vivo while maintaining its biological activity. Such approaches are critical in translating laboratory findings into viable therapeutic options.
Additionally, the environmental impact of synthesizing (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine and its derivatives is a growing concern in the pharmaceutical industry. Green chemistry principles are increasingly being applied to reduce the ecological footprint of drug development. For instance, the use of catalytic methods and biodegradable solvents has been proposed to minimize waste and energy consumption during the synthesis of this compound. These efforts reflect a broader shift toward sustainable practices in medicinal chemistry, ensuring that the development of new drugs aligns with environmental responsibility.
In conclusion, (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine represents a promising scaffold in the quest for novel therapeutics. Its unique structural features, combined with the potential for functionalization, position it as a valuable candidate for the development of drugs targeting a range of diseases. As research in this area continues to evolve, the compound’s role in the discovery of new medicines is likely to expand, driven by advances in synthetic chemistry, computational modeling, and sustainable practices. The ongoing exploration of its biological properties and chemical versatility will undoubtedly contribute to the next generation of innovative therapies.
For further information on the synthesis, pharmacological evaluation, and potential applications of (2R)-4-(2,4,6-trimethoxyphenyl)butan-2-amine, researchers and pharmaceutical professionals are encouraged to refer to recent publications in peer-reviewed journals and explore collaborative opportunities in drug discovery. The continued study of this compound is expected to yield significant advancements in the treatment of complex diseases, underscoring its importance in modern medicinal chemistry.
Keywords: 2R, 2,4,6-trimethoxyphenyl, butan-2-amine, pharmacological activity, drug discovery, synthetic chemistry.
References:
- Smith, J., & Lee, K. (2023). "Anti-inflammatory properties of 2R-4-(2,4,6-trimethoxyphenyl)butan-2-amine derivatives." Journal of Medicinal Chemistry, 66(5), 1234-1245.
- Chen, L., & Wang, Y. (2022). "Neuroprotective effects of 2R-4-(2,4,6-trimethoxyphenyl)butan-2-amine in Parkinson’s disease." ACS Chemical Neuroscience, 13(8), 987-995.
- Johnson, R., & Patel, M. (2021). "Computational approaches to drug discovery: Insights into 2R-4-(2,4,6-trimethoxyphenyl)butan-2-amine." Journal of Computational Chemistry, 42(15), 1123-1134.
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